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Abstract

This document provides a comprehensive, step-by-step protocol for the 2,2'-azino-bis(3-
ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, a widely used method for measuring the
total antioxidant capacity of various samples. The protocol details reagent preparation,
generation of the ABTS radical cation (ABTSe+), reaction with antioxidant samples, and
subsequent data analysis. Included are instructions for creating a standard curve using a
Trolox standard and calculating Trolox Equivalent Antioxidant Capacity (TEAC). This guide is
intended for researchers, scientists, and professionals in the field of drug development and
related disciplines.

Introduction

Antioxidant capacity is a crucial parameter in assessing the potential of compounds to mitigate
oxidative stress, a key factor in numerous diseases. The ABTS assay is a versatile and robust
method for determining the antioxidant activity of both hydrophilic and lipophilic compounds.[1]
[2] The assay is based on the ability of antioxidants to scavenge the pre-formed ABTSe+ radical
cation, a blue/green chromophore.[3][4] The reduction of the ABTSe+ by an antioxidant is
measured by the decrease in absorbance at 734 nm, which is proportional to the antioxidant
concentration.[3][4][5]

Principle of the Assay
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The ABTS assay involves the generation of the ABTS radical cation (ABTSe+) through the
oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate (K2S20s).[1][2]
The stable blue/green ABTSe+ has a characteristic absorbance spectrum with maxima at 415,
645, 734, and 815 nm.[2][5] When an antioxidant is added to the solution, it donates a
hydrogen atom or an electron to the ABTSe+, causing its decolorization. The degree of color
change is measured spectrophotometrically at 734 nm and is inversely proportional to the
antioxidant capacity of the sample.[6]
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Caption: Chemical principle of the ABTS assay.
Materials and Reagents
e 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
o Potassium persulfate (K2S20s)
e (£)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox)
» Ethanol or deionized water for sample dilution[3][4]
e Phosphate Buffered Saline (PBS) or appropriate buffer

e Spectrophotometer capable of reading at 734 nm
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e 96-well microplates

» Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocol

The following diagram outlines the general workflow for the ABTS assay.

1. Prepare Reagents
(ABTS & K2S20s solutions)

(Mix ABTS & K2S20s, incubate in dark)

3. Adjust ABTSe+ Absorbance 4. Prepare Standards & Samples
(Dilute to ~0.700 at 734 nm) (Serial dilutions of Trolox and test compounds)

5. Run Assay
(Add ABTSe+ to standards/samples in 96-well plate)

[ 2. Generate ABTSe+

6. Incubate & Read
(Incubate for a set time, read absorbance at 734 nm)

7. Analyze Data
(Generate standard curve, calculate TEAC)
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Caption: Experimental workflow of the ABTS assay.
4.1. Reagent Preparation
e 7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[7][8]

e 2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of

deionized water.[7]
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e Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in a suitable
solvent (e.g., ethanol). From this stock, prepare a series of dilutions to be used for the
standard curve.

4.2. Generation of ABTSe+ Radical Cation

o To generate the ABTSe+ radical cation, mix equal volumes of the 7 mM ABTS stock solution
and the 2.45 mM potassium persulfate solution.

» Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]
This will result in a dark blue/green solution.

4.3. Preparation of ABTSe+ Working Solution

o Before use, dilute the ABTSe+ stock solution with a suitable solvent (e.g., ethanol or PBS) to
an absorbance of 0.700 + 0.02 at 734 nm.[3][4][8]

e This working solution should be prepared fresh for each assay.
4.4. Assay Procedure

» Prepare a series of Trolox standard solutions of known concentrations (e.g., 0, 100, 150,
250, 300, 400, 500, 600 uM).[3][4]

o Prepare dilutions of the test samples. It is recommended to test several dilutions to ensure
the results fall within the range of the standard curve.[3][4]

o Pipette a small volume (e.g., 5 yL) of the standard or sample into the wells of a 96-well plate.

[31[4]
e Add a larger volume (e.g., 200 uL) of the ABTSe+ working solution to each well.[3][4]

» Mix the contents of the wells for a specified time (e.g., 5 minutes) with continuous stirring or
shaking.[3][4]

» Read the absorbance at 734 nm. The reading should be taken at a consistent time point for
all samples.
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Data Presentation and Analysis

5.1. Standard Curve

A standard curve is generated by plotting the percentage inhibition of absorbance at 734 nm
against the concentration of the Trolox standards. The percentage inhibition is calculated using
the following formula:

Inhibition (%) = [(Ao - A1) / Ao] x 100

Where:

e Ao is the absorbance of the control (ABTSe+ solution without antioxidant).
e A1 is the absorbance of the sample or standard.

Table 1. Example Data for Trolox Standard Curve

Trolox Concentration (pM) Absorbance at 734 nm % Inhibition
0 (Control) 0.700 0.0

100 0.595 15.0

150 0.543 22.4

250 0.455 35.0

300 0.406 42.0

400 0.315 55.0

500 0.231 67.0

600 0.168 76.0

From the standard curve, a linear regression equation (y = mx + c) is obtained, where 'y' is the
percentage inhibition and 'X' is the Trolox concentration. This equation is used to determine the
Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples.

5.2. Calculation of TEAC
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The antioxidant capacity of the sample is expressed as TEAC, which is the concentration of
Trolox that would produce the same percentage inhibition as the sample. The TEAC value is
calculated using the linear regression equation derived from the Trolox standard curve.

TEAC (M) = (% Inhibition of Sample - ¢) / m

Where:

* % Inhibition of Sample is the percentage inhibition calculated for the test sample.
e cis the y-intercept of the standard curve.

e m is the slope of the standard curve.

Table 2: Example Calculation of TEAC for Test Samples

o Absorbance at . Calculated
Sample Dilution Factor % Inhibition
734 nm TEAC (M)
Sample A 10 0.420 40.0 285.7
Sample B 20 0.525 25.0 178.6

Conclusion

The ABTS assay is a reliable and straightforward method for determining the total antioxidant
capacity of a wide range of samples. By following this detailed protocol, researchers can obtain
reproducible and accurate results. Proper preparation of reagents, adherence to incubation
times, and careful data analysis are critical for the successful implementation of this assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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